REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19]>CCOCC>[CH3:1][C:2]1[C:7]([NH:8][C:18](=[O:19])[CH2:17][Cl:16])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1N)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
ADDITION
|
Details
|
is slowly added over a period of about 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is then recovered by filtration
|
Type
|
WASH
|
Details
|
is washed with aqueous potassium carbonate and with water
|
Type
|
CUSTOM
|
Details
|
is dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1NC(CCl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |